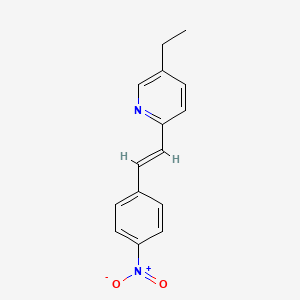
2-Bromo-5-(diethoxymethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(diethoxymethyl)thiophene: is an organic compound belonging to the class of heteroaromatic compounds known as thiophenes. Thiophenes are five-membered aromatic rings containing one sulfur atom. This specific compound has a bromine atom at the second position and a diethoxymethyl group at the fifth position of the thiophene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(diethoxymethyl)thiophene can be achieved through various methods. One common approach involves the bromination of 5-(diethoxymethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-(diethoxymethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium tert-butoxide, and organolithium compounds are commonly used under anhydrous conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are used in solvents like tetrahydrofuran or diethyl ether.
Major Products:
- Substitution reactions yield various substituted thiophenes.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions yield thiol or thioether derivatives .
Applications De Recherche Scientifique
2-Bromo-5-(diethoxymethyl)thiophene has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of new derivatives via palladium-catalyzed Suzuki cross-coupling reactions.
Organic and Biomolecular Chemistry: The compound is used in the electrochemical bromofunctionalization of alkenes, which involves the electrochemical generation of bromine from hydrobromic acid.
Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(diethoxymethyl)thiophene involves its interaction with various molecular targets and pathways. The presence of the bromine atom and the diethoxymethyl group influences the compound’s reactivity and interaction with other molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, while the diethoxymethyl group can affect the solubility and reactivity of the molecule.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
5370-20-7 |
|---|---|
Formule moléculaire |
C9H13BrO2S |
Poids moléculaire |
265.17 g/mol |
Nom IUPAC |
2-bromo-5-(diethoxymethyl)thiophene |
InChI |
InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-6-8(10)13-7/h5-6,9H,3-4H2,1-2H3 |
Clé InChI |
HEKKQBZTQMVFOA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=C(S1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
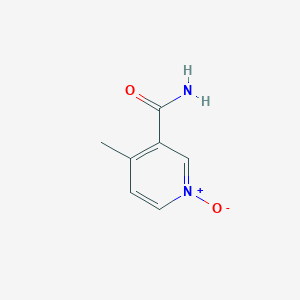
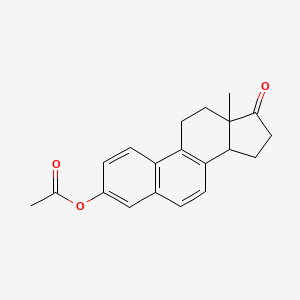
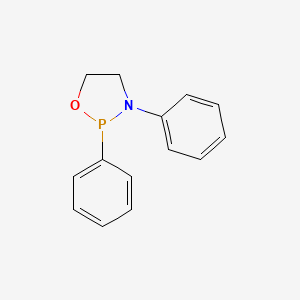

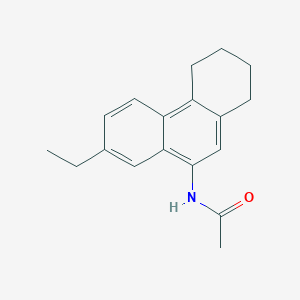
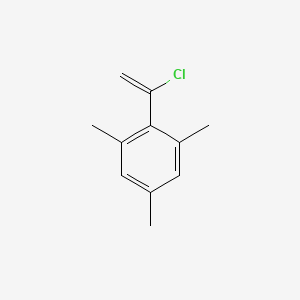
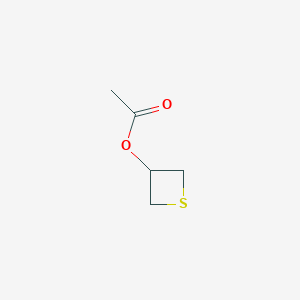
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
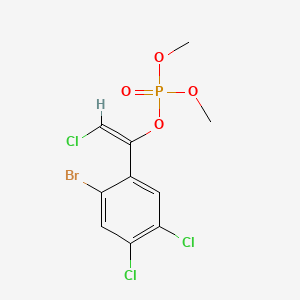
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
